REACTION_CXSMILES
|
F[C:2]1[C:15]([F:16])=[C:14]([F:17])[C:13]([F:18])=[C:12]([F:19])[C:3]=1[CH:4]=[C:5]1[S:9]C(=S)N[C:6]1=[O:11].[OH-:20].[Na+].Cl>O>[F:19][C:12]1[C:3]2[CH:4]=[C:5]([C:6]([OH:20])=[O:11])[S:9][C:2]=2[C:15]([F:16])=[C:14]([F:17])[C:13]=1[F:18] |f:1.2|
|
Name
|
|
Quantity
|
78 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C=C2C(NC(S2)=S)=O)C(=C(C(=C1F)F)F)F
|
Name
|
|
Quantity
|
68 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
90 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled in ice
|
Type
|
CUSTOM
|
Details
|
was produced
|
Type
|
FILTRATION
|
Details
|
was filtered
|
Type
|
WASH
|
Details
|
washed
|
Type
|
CUSTOM
|
Details
|
The crude product (59 g) was purified by sublimation
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C(=C(C2=C1C=C(S2)C(=O)O)F)F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |